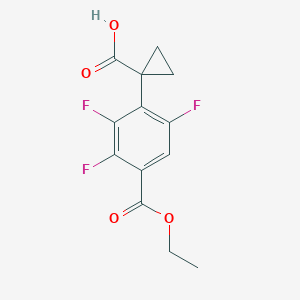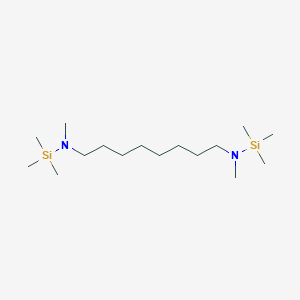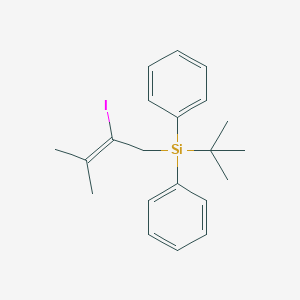
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It is a silane derivative containing a tert-butyl group, an iodo-substituted alkene, and diphenylsilane.
- The compound is of interest due to its potential as a precursor for biologically active natural products.
- Notably, it can serve as a building block for compounds like Indiacen A and Indiacen B.
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane: R−tert-butyl((3−iodo−2−methylbut-3-en-1-yl)oxy)diphenylsilane
.Métodos De Preparación
- Starting from commercially available 4-bromo-1H-indole, the synthesis proceeds as follows:
- Vilsmeier formylation at the 3-position yields compound 2.
- Compound 2 is converted to the N-Boc derivative 3.
- Reduction of the aldehyde group in 3 with NaBH4 produces alcohol 4.
- Protection of the alcoholic hydroxy group using tert-butyl (dimethyl)silyl chloride gives compound 5.
- Introduction of a formyl group at the 4-position of 5 is achieved using n-BuLi and DMF to obtain compound 6.
- The key step involves adding the TBS-protected enyne side chain at the 4-position via Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Análisis De Reacciones Químicas
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include NaBH4, n-BuLi, and DMF.
- Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
- Indole derivatives, including this compound, exhibit diverse biological activities.
- These activities include anticancer, anti-inflammatory, analgesic, and cytotoxic effects.
- Researchers explore its potential in drug discovery and medicinal chemistry.
Mecanismo De Acción
- The exact mechanism remains an area of ongoing research.
- Molecular targets and pathways involved in its biological effects need further investigation.
Comparación Con Compuestos Similares
- While I couldn’t find direct comparisons, this compound’s unique structure warrants exploration.
- Similar compounds may include other indole derivatives with varying substituents.
Remember that this information is based on available literature, and further studies may provide additional insights
Propiedades
Número CAS |
138566-86-6 |
|---|---|
Fórmula molecular |
C21H27ISi |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
tert-butyl-(2-iodo-3-methylbut-2-enyl)-diphenylsilane |
InChI |
InChI=1S/C21H27ISi/c1-17(2)20(22)16-23(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,16H2,1-5H3 |
Clave InChI |
GMWYNRNCQQOGRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


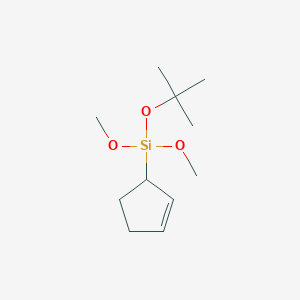
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

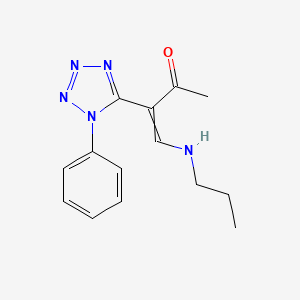

![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
